Bstfa + tmcs, 99

Description

Historical Development and Significance of Silylation Reagents in Gas Chromatography-Mass Spectrometry Research

The application of silylation in analytical chemistry, particularly for gas chromatography, dates back to the 1960s. numberanalytics.com Researchers sought methods to analyze polar compounds, such as sugars, amino acids, and steroids, which were inherently non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. Silylation emerged as a powerful derivatization technique to address this challenge. nih.gov By replacing active hydrogens on functional groups like hydroxyls (-OH), carboxyls (-COOH), and amines (-NH2) with a trimethylsilyl (B98337) (TMS) group, the polarity of the molecule is reduced, and intermolecular hydrogen bonding is eliminated. This chemical modification significantly increases the volatility and thermal stability of the analytes, making them amenable to GC-MS analysis. numberanalytics.comnih.govcfsilicones.com The development of various silylating agents over the years has been crucial for expanding the range of compounds that can be analyzed by GC-MS, a cornerstone technique in fields like metabolomics, toxicology, and environmental analysis. nih.gov

Fundamental Role of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as a Silylating Agent

First reported in 1968, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) quickly became one of the most popular and versatile silylating reagents. wikipedia.org BSTFA is a powerful trimethylsilyl donor that reacts with a broad spectrum of polar compounds to replace labile hydrogens with a -Si(CH3)3 group. aliyuncs.comresearchgate.net One of the key advantages of BSTFA over other silylating agents, such as N,O-bis(trimethylsilyl)acetamide (BSA), is the high volatility of its by-products, mono-(trimethylsilyl)trifluoro-acetamide and trifluoroacetamide. researchgate.net These by-products typically elute with the solvent front in a chromatogram, minimizing interference with the peaks of the derivatized analytes, which is particularly beneficial for the analysis of lower boiling point compounds. researchgate.net

BSTFA is effective for derivatizing a wide array of functional groups. The general ease of derivatization follows a predictable order based on the acidity of the active hydrogen.

| Functional Group | Reactivity |

|---|---|

| Alcohol | Highest |

| Phenol | High |

| Carboxylic Acid | Moderate |

| Amine | Lower |

| Amide | Lowest |

Within these classes, steric hindrance also plays a significant role; for example, primary alcohols react more readily than secondary, which are faster than tertiary alcohols. aliyuncs.com

Catalytic Enhancement by Trimethylchlorosilane (TMCS) in BSTFA Formulations for Research Applications

While BSTFA is a potent reagent on its own, its reactivity can be insufficient for derivatizing less reactive or sterically hindered functional groups, such as amides and certain secondary amines. researchgate.net To overcome this limitation, Trimethylchlorosilane (TMCS) is frequently added as a catalyst to BSTFA formulations. sigmaaldrich.com TMCS significantly increases the silylating power of the reagent mixture, enabling the complete and rapid derivatization of otherwise difficult compounds. aliyuncs.com

The precise mechanism by which TMCS enhances the reactivity of BSTFA is not fully understood. researchgate.net However, it is widely accepted that the addition of TMCS, a relatively weak silyl (B83357) donor, enhances the silyl donor strength of the more powerful BSTFA. researchgate.net Several theories have been proposed to explain this catalytic effect. One hypothesis suggests that TMCS acts as a Lewis acid catalyst. Another prominent theory posits that TMCS may participate through the formation of a reactive intermediate. researchgate.net It is also possible that TMCS generates a small amount of hydrogen chloride (HCl) in the presence of trace moisture, which can protonate the substrate, making it a better leaving group and more susceptible to nucleophilic attack by BSTFA. The byproduct of reactions involving TMCS is HCl. aliyuncs.com

The concentration of TMCS in the BSTFA mixture is a critical parameter that can be optimized to achieve efficient derivatization for specific analytes.

Standard Formulations : Commercially available mixtures often contain 1% TMCS, which is sufficient for many applications. aliyuncs.comresearchgate.net

Increased Reactivity : For more challenging compounds, such as amides, secondary amines, and hindered hydroxyls, the concentration of TMCS can be increased. aliyuncs.com Formulations with 10% TMCS are common, and researchers may add up to 20-30% for particularly difficult derivatizations. researchgate.net

Analyte Dependence : The optimal TMCS concentration is highly dependent on the analyte. A study on the silylation of benzodiazepines found that the concentration of the BSTFA + 1% TMCS reagent was a pivotal factor in achieving high derivatization efficiency. mdpi.com Conversely, other research on steroid estrogens concluded that for those specific compounds, the addition of 1% TMCS and heating were unnecessary, with derivatization proceeding efficiently with BSTFA alone at room temperature. dioxin20xx.org

| TMCS Concentration in BSTFA | Typical Application |

|---|---|

| 1% | General purpose, sufficient for most common analytes. aliyuncs.com |

| 1-20% | Used for amides, secondary amines, and sterically hindered hydroxyls. |

| Up to 30% | Applied in cases of very low reactivity or under forcing conditions. researchgate.net |

Enhancement of Analyte Volatility and Thermal Stability via BSTFA + TMCS Derivatization for Chromatographic Analysis

The primary goal of derivatization with BSTFA + TMCS is to enhance the chromatographic properties of polar analytes. numberanalytics.com The replacement of active hydrogen atoms with nonpolar, thermally stable trimethylsilyl groups has two major effects:

Increased Volatility : The TMS derivatives are significantly more volatile than their parent compounds. restek.com This is because the derivatization process eliminates the capacity for intermolecular hydrogen bonding, which is a primary factor that decreases the volatility of polar compounds. sigmaaldrich.com

Increased Thermal Stability : Many polar organic compounds are susceptible to degradation at the high temperatures used in GC injection ports and columns. The resulting TMS derivatives are generally much more thermally stable, allowing them to pass through the GC system intact, which leads to improved peak shapes and more accurate quantification. cfsilicones.comsigmaaldrich.com

This transformation is essential for the successful analysis of many biologically and environmentally important compounds by GC-MS. nih.gov

Overview of Key Research Domains Employing BSTFA + TMCS Derivatization

The versatility and effectiveness of BSTFA + TMCS have made it a staple reagent in numerous scientific fields. Its applications are broad, spanning the analysis of a diverse range of chemical classes. Key research domains include:

Clinical and Forensic Toxicology : For the detection and quantification of drugs of abuse and their metabolites, including opiates, THC metabolites, and benzodiazepines. aliyuncs.commdpi.com

Metabolomics : To analyze endogenous metabolites in biological fluids and tissues, such as organic acids, amino acids, sugars, and sterols. researchgate.net

Pharmaceutical Analysis : In the analysis of drug substances, such as non-steroidal anti-inflammatory drugs (NSAIDs).

Food and Beverage Analysis : For the characterization of natural products and contaminants.

Environmental Science : To monitor pollutants and their degradation products in soil, water, and air.

Natural Product Chemistry : For the structural elucidation of compounds derived from plants and other natural sources, such as alkaloids, phenols, and steroids. aliyuncs.comtaylorandfrancis.com

Properties

Molecular Formula |

C11H27ClF3NOSi3 |

|---|---|

Molecular Weight |

366.04 g/mol |

IUPAC Name |

chloro(trimethyl)silane;trimethylsilyl (1Z)-2,2,2-trifluoro-N-trimethylsilylethanimidate |

InChI |

InChI=1S/C8H18F3NOSi2.C3H9ClSi/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6;1-5(2,3)4/h1-6H3;1-3H3/b12-7-; |

InChI Key |

FNENVUOGWFDQAI-OZLKFZLXSA-N |

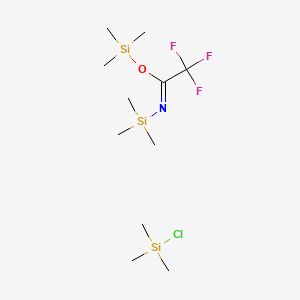

Isomeric SMILES |

C[Si](C)(C)/N=C(/C(F)(F)F)\O[Si](C)(C)C.C[Si](C)(C)Cl |

Canonical SMILES |

C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C.C[Si](C)(C)Cl |

Origin of Product |

United States |

Mechanistic and Kinetic Investigations of Bstfa + Tmcs Derivatization

Core Principles of Trimethylsilylation Reactions Facilitated by BSTFA + TMCS

Trimethylsilylation is a chemical modification technique wherein an active hydrogen atom in a polar functional group is replaced by a trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃. aliyuncs.com This transformation is particularly valuable for compounds containing hydroxyl (-OH), carboxyl (-COOH), amine (-NH₂), and thiol (-SH) groups, which are often non-volatile or prone to thermal degradation. The resulting TMS derivatives are generally less polar, more volatile, and more thermally stable than their parent compounds, making them amenable to GC analysis. aliyuncs.com

The reaction proceeds via a nucleophilic attack of the heteroatom (e.g., oxygen, nitrogen, or sulfur) on the silicon atom of the silylating agent. aliyuncs.com BSTFA is a highly effective TMS donor due to the electron-withdrawing nature of the trifluoroacetyl group, which makes the silicon atoms more electrophilic and the leaving group, N-(trimethylsilyl)trifluoroacetamide, more stable.

TMCS is rarely used alone for derivatization but serves as a powerful catalyst when mixed with BSTFA. aliyuncs.com While the exact mechanism of catalysis is not fully elucidated, it is believed that TMCS enhances the silylating power of BSTFA. researchgate.net One proposed mechanism involves the formation of a more reactive intermediate. The addition of TMCS, a strong silyl (B83357) donor, can accelerate the reaction rate and enable the derivatization of sterically hindered and less reactive functional groups that are not completely derivatized by BSTFA alone. aliyuncs.comgcms.cz

Reaction Kinetics and Silylation Rate Acceleration Mediated by TMCS

The inclusion of TMCS in the BSTFA reagent significantly accelerates the rate of silylation. This catalytic effect is crucial for achieving complete and rapid derivatization, especially for less reactive or sterically hindered functional groups. aliyuncs.comgcms.cz The reaction time can vary widely, from minutes at room temperature for simple alcohols to several hours at elevated temperatures for more complex molecules like amides or sterically hindered compounds. sigmaaldrich.com For instance, the derivatization of some estrogenic compounds with BSTFA required heating at 75°C for 45 minutes to achieve complete silylation of all active hydrogens. sigmaaldrich.com In another case, the derivatization of lysergic acid amide at 68°C did not exceed 60% completion even after 5 hours, but increasing the temperature to 75°C pushed the reaction to approximately 95% completion. sigmaaldrich.com

Impact of Steric Hindrance on Derivatization Efficiency

Steric hindrance around the functional group plays a significant role in the efficiency and rate of the derivatization reaction. Bulky substituents near the active hydrogen can impede the approach of the silylating agent, thereby slowing down the reaction. aliyuncs.comsigmaaldrich.com

The ease of reactivity for alcohols follows the order: primary > secondary > tertiary . aliyuncs.comsigmaaldrich.com Similarly, for amines, primary amines are more readily derivatized than secondary amines. aliyuncs.comsigmaaldrich.com For highly hindered functional groups, the addition of a catalyst like TMCS is often essential to drive the reaction to completion. aliyuncs.comgcms.cz In some cases, elevated temperatures and longer reaction times may also be necessary to overcome the effects of steric hindrance. sigmaaldrich.com

| Functional Group Subclass | Order of Reactivity (Decreasing) |

| Alcohols | Primary > Secondary > Tertiary |

| Amines | Primary > Secondary |

Characterization of By-product Formation and their Chromatographic Behavior in BSTFA + TMCS Reactions

The derivatization reaction with BSTFA + TMCS produces by-products that can potentially interfere with the chromatographic analysis. The main by-products from the silylation with BSTFA are N-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide. aliyuncs.com A key advantage of BSTFA is that these by-products are highly volatile. aliyuncs.comsigmaaldrich.com This high volatility often results in their elution with the solvent front in gas chromatography, minimizing interference with the peaks of the derivatized analytes. researchgate.net

When TMCS is used as a catalyst, hydrochloric acid (HCl) is formed as a by-product. aliyuncs.com Additionally, hydrolysis of the silylating reagents or the TMS derivatives due to the presence of moisture can lead to the formation of hexamethyldisiloxane. While generally inert, the presence of these by-products should be considered during method development. In some instances, incomplete derivatization or side reactions can lead to the formation of multiple peaks for a single analyte, which can complicate data analysis. nih.govwordpress.com For example, the derivatization of certain steroids has been shown to produce multiple TMS derivatives. nih.gov Careful optimization of reaction conditions, including solvent, temperature, and reaction time, is crucial to minimize the formation of undesirable by-products and ensure the formation of a single, stable derivative. wordpress.com

Solvents and Reaction Media Effects on Derivatization Efficiency and Yields

The choice of solvent can significantly influence the efficiency and yield of the derivatization reaction. While BSTFA + TMCS can sometimes act as its own solvent, the use of an appropriate reaction medium is often necessary to dissolve the sample and facilitate the reaction. aliyuncs.com

Polar aprotic solvents are generally preferred as they can solubilize a wide range of compounds and can also accelerate the reaction rate. Commonly used solvents include:

Pyridine (B92270): Often used as a solvent and a catalyst, as it can act as an HCl scavenger when TMCS is present. caltech.edu

Acetonitrile (B52724): A versatile solvent that is compatible with many silylation reactions. usherbrooke.ca

N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be effective for dissolving a variety of samples. sigmaaldrich.com

Ethyl Acetate: Another commonly used solvent in derivatization procedures. sigmaaldrich.com

The reaction rate can be highly dependent on the solvent. For instance, a study on the silylation of phenolic analytes found that the reaction was completed almost instantaneously in acetone (B3395972) at room temperature, while it took over an hour in dichloromethane (B109758) and ethyl acetate, and more than three hours in hexane. nih.gov The presence of protic solvents, such as water or alcohols, should be strictly avoided as they will react with the silylating reagent, reducing its availability for the target analyte and leading to incomplete derivatization. caltech.edu

| Solvent | Polarity | General Effect on Silylation |

| Pyridine | Polar Aprotic | Often accelerates reaction; acts as HCl scavenger |

| Acetonitrile | Polar Aprotic | Commonly used, generally effective |

| Acetone | Polar Aprotic | Can significantly accelerate reaction rate for some analytes |

| Dichloromethane | Nonpolar | Slower reaction rates compared to polar aprotic solvents |

| Hexane | Nonpolar | Very slow reaction rates |

Theoretical and Computational Approaches to BSTFA + TMCS Derivatization Mechanisms

The application of theoretical and computational chemistry to elucidate the mechanisms of BSTFA + TMCS derivatization is an emerging area of research. Quantum mechanical modeling and density functional theory (DFT) offer powerful tools to investigate reaction pathways, transition state structures, and the energetic profiles of chemical reactions. escholarship.orgresearchgate.netresearchgate.net

While specific computational studies focusing exclusively on the BSTFA + TMCS system are not abundant in the literature, broader research into silylation reactions provides valuable insights. For instance, quantum chemical modeling has been used to predict the electron ionization mass spectra of trimethylsilylated metabolites, which can aid in their identification. escholarship.org Such studies involve calculating the fragmentation patterns of TMS derivatives, which are inherently linked to the structure and stability of the derivatized molecule.

DFT calculations can be employed to model the nucleophilic attack on the silicon atom, the role of the catalyst in lowering the activation energy barrier, and the influence of different functional groups and steric effects on the reaction kinetics. researchgate.netaip.org These computational approaches can complement experimental findings and provide a more detailed, atomistic understanding of the derivatization process. As computational methods become more sophisticated and accessible, their application is expected to play an increasingly important role in optimizing derivatization strategies for complex analytical challenges.

Methodological Advancements and Optimization Strategies for Bstfa + Tmcs Derivatization Protocols

Optimization of Core Reaction Parameters for Enhanced Derivatization Efficacy

The success of the BSTFA + TMCS derivatization hinges on the careful control of temperature, reaction time, and reagent concentration. These factors are often interdependent and must be tailored to the specific chemical properties and structural complexity of the analytes .

Temperature Optimization for Complete Derivatization

The reaction temperature is a critical determinant of both the rate and extent of derivatization. While many compounds can be derivatized at room temperature, others, particularly those with sterically hindered functional groups or lower reactivity, require elevated temperatures to drive the reaction to completion. researchgate.net

Research findings illustrate a wide range of optimal temperatures depending on the analyte class. For instance, a study on estrogenic compounds found that while three of the four analytes were fully derivatized at 75°C within 30 minutes, estriol (B74026) required a longer reaction time at the same temperature to achieve complete silylation of all its active hydrogens. sigmaaldrich.com In the case of lysergic acid amide (LSD), increasing the temperature from 68°C to 75°C significantly pushed the reaction from 60% to approximately 95% completion, demonstrating the profound impact of temperature on yield for certain molecules. sigmaaldrich.com Conversely, an improved method for steroid estrogens determined that heating was unnecessary, with optimal results achieved at room temperature (20°C). dioxin20xx.org For the analysis of (Aminomethyl)phosphonic acid (AMPA), a much higher temperature of 90°C was required to achieve a 97% conversion to the desired 3-TMS derivative. oup.com The most extreme temperatures are often reserved for highly stable or complex molecules like amino acids, which may require heating up to 150°C to ensure complete derivatization. researchgate.net

Table 1: Selected Examples of Optimized Derivatization Temperatures

| Analyte Class | Optimal Temperature (°C) | Reference |

|---|---|---|

| Amino Acids | 150 | researchgate.net |

| (Aminomethyl)phosphonic acid (AMPA) | 90 | oup.com |

| Benzodiazepines | 80 - 90 | mdpi.com |

| Estrogenic Compounds (e.g., Estriol) | 75 | sigmaaldrich.com |

| Steroid Estrogens (e.g., Estrone, Estradiol) | 20 (Room Temperature) | dioxin20xx.org |

| General Pharmaceuticals | 60 | researchgate.net |

| General Procedure | 65 | caltech.edu |

Reaction Time Studies for Optimal Derivatization Yields

Reaction time is intrinsically linked to temperature, with higher temperatures generally requiring shorter reaction times. The goal is to identify a duration that maximizes the formation of the desired derivative without promoting the degradation of the analyte or its TMS adduct. The time required for complete derivatization can vary from minutes to many hours. sigmaaldrich.comaliyuncs.com

For easily derivatized compounds like unhindered primary alcohols, the reaction can be complete within five minutes at room temperature. researchgate.net In a study optimizing the analysis of steroid estrogens, a short reaction time of 15 minutes at room temperature was found to be sufficient. dioxin20xx.org For benzodiazepines, reaction times between 5 and 32.5 minutes were effective, depending on other parameters. mdpi.com However, more complex or challenging analytes demand significantly longer incubation periods. The derivatization of AMPA with BSTFA + 10% TMCS at 90°C required 150 minutes (2.5 hours) to reach optimal conversion. oup.com Similarly, a protocol for amino acids specifies heating for 2.5 hours at 150°C. researchgate.net In some extreme cases, such as for highly hindered molecules, heating for up to 16 hours may be necessary to drive the reaction to completion. sigmaaldrich.comaliyuncs.com To determine the optimal duration, it is common practice to analyze aliquots of the reaction mixture at selected time intervals until no further increase in the product peak is observed. sigmaaldrich.comaliyuncs.com

Table 2: Selected Examples of Optimized Derivatization Times

| Analyte Class | Optimal Reaction Time | Reference |

|---|---|---|

| (Aminomethyl)phosphonic acid (AMPA) | 150 minutes | oup.com |

| Amino Acids | 2.5 hours | researchgate.net |

| Steroid Estrogens | 15 minutes | dioxin20xx.org |

| General Pharmaceuticals | 30 minutes | researchgate.net |

| Estrogenic Compounds (e.g., Estriol) | 45 minutes | sigmaaldrich.com |

| Benzodiazepines | 5 - 32.5 minutes | mdpi.com |

| Challenging/Hindered Compounds | Up to 16 hours | sigmaaldrich.comaliyuncs.com |

Reagent-to-Analyte Ratio and Concentration Investigations

The stoichiometry of the derivatization reaction dictates that the silylating reagent must be present in excess to ensure the reaction proceeds to completion. A widely accepted guideline is to use at least a 2:1 molar ratio of BSTFA to the number of active hydrogens present on the analyte molecule. sigmaaldrich.comsigmaaldrich.comresearchgate.netaliyuncs.com Using the reagent in large excess helps to compensate for small amounts of moisture in the sample, which would otherwise consume the reagent. researchgate.net

The concentration of the TMCS catalyst within the BSTFA reagent is another key variable. TMCS enhances the silylating power of BSTFA, making it possible to derivatize amides, many secondary amines, and hindered hydroxyls that are incompletely derivatized by BSTFA alone. aliyuncs.com Commercially available mixtures typically contain 1% or 10% TMCS. For many applications, BSTFA with 1% TMCS is sufficient. aliyuncs.com However, for more challenging analytes like AMPA, a higher catalyst concentration (10% TMCS) was shown to be significantly more effective than 1% TMCS, enabling a much higher conversion rate to the fully silylated product. oup.com In some protocols, the final concentration of TMCS can be adjusted up to 30% for particularly stubborn derivatizations. researchgate.net For the analysis of various pharmaceuticals, a mixture of BSTFA/1% TMCS and pyridine (B92270) in a 1:1 volume ratio was found to be optimal. researchgate.net

Pre-Analytical Sample Preparation Methodologies for BSTFA + TMCS Derivatization

The quality of the derivatization is highly dependent on the cleanliness and suitability of the sample extract. Proper sample preparation, including efficient extraction, rigorous drying, and consideration of matrix effects, is a prerequisite for reliable and reproducible results.

Influence of Sample Matrix Components on Derivatization Outcomes

Biological and environmental samples are complex mixtures, and co-extracted matrix components can significantly interfere with the derivatization reaction. The sample matrix can introduce interfering compounds that either compete with the analyte for the derivatizing reagent or catalyze artifact formation. wordpress.com For example, it was found that methanol (B129727) could compete with estrogenic steroids when reacting with BSTFA, affecting the formation of the desired TMS derivatives.

Matrix effects can manifest as either signal suppression or enhancement in the final GC-MS analysis. nih.gov The presence of water is the most common matrix interference, leading to lower derivatization yields. sigmaaldrich.com In some cases, matrix components can have an unexpected positive effect. For instance, in the analysis of amino acids, the presence of other acids in high amounts appeared to enhance the derivatization yield, possibly by shielding active sites in the GC system and improving the transfer of derivatives to the column. nih.gov Given the potential for interference, it is crucial to develop robust sample cleanup procedures, such as solid-phase extraction (SPE), to remove as many interfering compounds as possible before derivatization. researchgate.net

Integration of Advanced Physical Techniques in BSTFA + TMCS Derivatization

To enhance the efficiency and speed of derivatization reactions involving BSTFA + TMCS, several advanced physical techniques have been integrated into analytical protocols. These methods aim to overcome the limitations of traditional, time-consuming thermal derivatization. nih.govresearchgate.net

Microwave-Accelerated Derivatization (MAD) has emerged as a powerful technique to significantly reduce reaction times compared to conventional heating methods. nih.govresearchgate.net For instance, the derivatization of steroid estrogens with BSTFA + TMCS in a pyridine solution under microwave irradiation at 800 W for 60 seconds yielded results comparable to conventional heating at 80°C for 30 minutes. sigmaaldrich.com This rapid heating capability allows for derivatization reactions to be completed in as little as one minute, a substantial improvement over the 30 minutes or more often required for thermal heating. nih.govresearchgate.net

Research on the derivatization of steroids using MAD has shown that while some silylating reagents couple very effectively with microwave energy, the performance of BSTFA with TMCS can be significantly enhanced by the addition of polar solvents. nih.govresearchgate.net The optimization of MAD parameters, including reaction temperature, time, and power, is crucial for achieving high derivatization yields and reproducibility. nih.govresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Accelerated Derivatization of Steroid Estrogens

| Parameter | Conventional Heating | Microwave-Accelerated Derivatization (MAD) |

| Reagent | BSTFA + TMCS in pyridine | BSTFA + TMCS in pyridine |

| Temperature | 80°C | Not specified, power-based |

| Time | 30 minutes | 60 seconds |

| Microwave Power | N/A | 800 W |

| Outcome | Comparable derivatization yield, linearity, and precision to MAD. sigmaaldrich.com | Comparable derivatization yield, linearity, and precision to conventional heating. sigmaaldrich.com |

Ultrasound-Assisted Derivatization (UAD) is another advanced technique that utilizes the energy of ultrasonic waves to improve reaction efficiency. This method has been effectively used in combination with various extraction techniques to enhance the analysis of different compounds. For example, an ultrasound-assisted dispersive solid-phase extraction method was developed for the determination of biogenic amines in canned seafood, demonstrating the effectiveness of ultrasound in increasing the solubility of target analytes. nih.gov While direct studies focusing solely on ultrasound-assisted BSTFA + TMCS derivatization are less common, the principle of using ultrasonic energy to accelerate mass transfer and reaction rates is well-established and suggests its potential for enhancing silylation reactions.

Injector Port Silylation (IPS) is an online derivatization technique that occurs directly within the heated injection port of a gas chromatograph (GC). austinpublishinggroup.com This method offers a significant advantage by eliminating the lengthy reaction times associated with conventional in-vial silylation, which can range from 30 to 120 minutes. austinpublishinggroup.com With IPS, the derivatization of polar analytes with BSTFA containing 1% TMCS happens almost instantaneously inside the hot GC injector. austinpublishinggroup.com

The temperature of the injector port is a critical parameter for successful IPS. For the derivatization of polyphenols, the yield was found to increase with temperatures up to 240°C. austinpublishinggroup.com However, for other analytes like melamine (B1676169) and cyanuric acid, the optimal temperature was found to be 90°C, with higher temperatures leading to decreased derivatization yield. austinpublishinggroup.com IPS has been successfully coupled with microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME), for the rapid and sensitive analysis of polar analytes like quinine (B1679958) and phenolic endocrine disruptors. austinpublishinggroup.com This approach not only saves time but also reduces the amount of derivatizing reagent required. researchgate.net

Table 2: Key Parameters in Injector Port Silylation (IPS)

| Parameter | Influence on Derivatization | Example |

| Injector Port Temperature | Critically affects derivatization yield. Optimal temperature varies by analyte. austinpublishinggroup.com | Polyphenols: yield increases up to 240°C. Melamine/Cyanuric Acid: optimal at 90°C. austinpublishinggroup.com |

| Reagent Volume | Affects the completeness of the reaction. | For fecal sterols, the optimal BSTFA (1% TMCS) volume was found to be 50 µL. dphen1.com |

| Purge-Off Time | Influences the transfer of derivatives to the column. | Investigated in the range of 0.2–2.0 min in splitless mode for fecal sterol analysis. dphen1.com |

Development of Automated and High-Throughput Derivatization Protocols

The demand for analyzing large numbers of samples in fields like metabolomics has driven the development of automated and high-throughput derivatization protocols. mdpi.comresearchgate.net These automated systems utilize robotic autosamplers to perform the derivatization steps, significantly reducing manual labor and improving the reproducibility of results. mdpi.comresearchgate.netthermofisher.com

One approach involves an online derivatization method where a robotic autosampler derivatizes each sample individually immediately before injection into the GC-MS system. mdpi.comresearchgate.net This "just-in-time" derivatization minimizes the degradation of unstable TMS derivatives, which can be a problem with manual batch processing where derivatized samples may wait for extended periods before analysis. nih.gov Studies have shown that automated online derivatization can lead to improved reproducibility for a majority of tested compounds compared to manual methods. mdpi.comresearchgate.netnih.gov

For example, a fully automated online TMS derivatization protocol for metabolite profiling demonstrated excellent reproducibility with an average relative standard deviation (RSD) of less than 10%. thermofisher.com These systems can be configured to use multiple incubators simultaneously, allowing for overlapping sample preparations and maximizing throughput. thermofisher.com The development of such automated protocols represents a significant advancement, enabling more efficient and reliable large-scale analysis using BSTFA + TMCS derivatization. researchgate.netthermofisher.com

Specialized Analytical Applications of Bstfa + Tmcs in Research Domains

Metabolomics and Targeted Biomarker Profiling

Metabolomics, the study of the complete set of metabolites within a biological sample, relies heavily on robust analytical techniques. GC-MS is a well-established platform for metabolomic profiling due to its high sensitivity, peak resolution, and reproducibility. researchgate.net However, many endogenous metabolites, such as amino acids, organic acids, and carbohydrates, are polar and non-volatile, necessitating chemical derivatization to be analyzed by GC-MS. 17img.cnchemrxiv.org The BSTFA + TMCS reagent system is a cornerstone in this regard, enabling comprehensive analysis of diverse metabolite classes. core.ac.ukresearchgate.net This approach is critical for biomarker discovery and for understanding complex biological and pathological variations, as demonstrated by its ability to distinguish between different physiological states, such as healthy individuals and those with type 2 diabetes. core.ac.ukresearchgate.net

Comprehensive Metabolite Derivatization for GC-MS-based Metabolomics

Table 1: Comprehensive Metabolite Derivatization with BSTFA + TMCS for GC-MS Metabolomics

| Metabolite Class | Key Derivatization Outcome | Analytical Advantage | Application Example |

| Polar Metabolites | Volatile TMS derivatives | Improved volatility, thermal stability, separation | Comprehensive profiling of sugars, amino acids, organic acids in biological samples (e.g., urine, potato tuber) core.ac.ukchemrxiv.orgresearchgate.net |

| Sugars | Reduced sugar multi-peaks | Cleaner chromatograms, improved peak resolution | Analysis of urine metabolites, enhancing clarity of sugar profiles researchgate.net |

| Diverse Metabolites | Simultaneous derivatization | Increased analytical throughput and efficiency | Analysis of ~150 metabolites in potato tuber tissues, covering sugars, amino acids, and organic acids researchgate.net |

Targeted Derivatization and Analysis of Specific Compound Classes

Beyond broad profiling, BSTFA + TMCS is adept at the targeted derivatization and analysis of specific compound classes, offering enhanced specificity and quantitative accuracy.

Amino acids, crucial building blocks of proteins, are polar and require derivatization for GC-MS analysis. 17img.cnchemrxiv.org BSTFA + TMCS effectively converts amino acids into volatile TMS derivatives, such as TMS esters and TMS imines, which significantly improve their detectability and chromatographic separation. 17img.cnpubcompare.ai This allows for detailed amino acid profiling in various biological matrices, including blood and soil samples. core.ac.ukscience.gov The enhanced volatility and stability provided by TMS derivatization are key to the successful GC-MS analysis of amino acids, contributing to the characterization of the primary metabolome. chemrxiv.org

Table 2: Amino Acid Derivatization and Profiling using BSTFA + TMCS

| Analyte Class | Specific Analytes (Examples) | Derivatization Product | Key Analytical Outcome | Application |

| Amino Acids | Glycine, Alanine | TMS esters, TMS imines | Improved volatility, detectability, separation | Profiling in blood, soil samples core.ac.ukscience.gov |

| Amino Acids | General | TMS derivatives | Enhanced GC-MS analysis, improved chromatographic behavior | Analysis of primary metabolome components chemrxiv.org |

Organic acids are vital intermediates in metabolic pathways and are frequently analyzed using GC-MS after derivatization. core.ac.uk17img.cnresearchgate.net BSTFA + TMCS is a preferred reagent system for the derivatization and subsequent quantitative analysis of these compounds, particularly in biological fluids like urine. core.ac.ukresearchgate.net The formation of TMS esters from organic acids enhances their volatility and chromatographic properties, enabling precise quantification. pubcompare.ai This methodology is applied in studies focusing on the diagnosis of metabolic disorders, such as organic acidurias, through the analysis of urine metabolite profiles. core.ac.ukresearchgate.net

Table 3: Organic Acid Derivatization and Quantitative Analysis with BSTFA + TMCS

| Analyte Class | Specific Analytes (Examples) | Derivatization Product | Key Analytical Outcome | Application |

| Organic Acids | Various (e.g., in urine) | TMS esters | Quantitative analysis, improved detectability | Profiling in urine, diagnosis of organic acidurias core.ac.ukresearchgate.net |

| Organic Acids | Pyruvate | TMS derivatives | Quantitative analysis | Analysis in biofluids researchgate.netpubcompare.ai |

Carbohydrates, including sugars, are typically polar and non-volatile, making them challenging for direct GC-MS analysis. 17img.cnchemrxiv.org Derivatization with BSTFA + TMCS converts sugars into more volatile TMS derivatives, facilitating their separation and detection by GC-MS. core.ac.ukchemrxiv.org This process is beneficial for metabolite profiling, as it can resolve complex chromatographic issues, such as the multi-peak phenomenon observed with certain sugars like glucose, leading to cleaner and more interpretable data. researchgate.net While direct structural elucidation often involves advanced techniques, the derivatization step is foundational for the GC-MS analysis of carbohydrates in biological samples. chemrxiv.org

Table 4: Carbohydrate Derivatization for GC-MS Analysis

| Analyte Class | Specific Analytes (Examples) | Derivatization Product | Key Analytical Outcome | Application |

| Carbohydrates | Sugars (e.g., Glucose) | TMS derivatives | Improved separation, reduced multi-peaks, enhanced volatility | Metabolite profiling in urine, biological samples core.ac.ukchemrxiv.orgresearchgate.net |

Sterols and steroids are important classes of lipids found in biological and environmental samples, often requiring derivatization for GC-MS analysis. chemrxiv.orgresearchgate.net BSTFA + TMCS is a widely used reagent for derivatizing these compounds, typically forming TMS ethers and esters. core.ac.ukresearchgate.net For instance, BSTFA + 1% TMCS has been successfully employed for the analysis of steroid estrogens in biological samples. core.ac.uk Urinary steroids, in particular, often necessitate hydrolysis and derivatization prior to GC-MS analysis, with established procedures capable of measuring a significant number of steroids in a single run. researchgate.net The application of this derivatization strategy aids in the sensitive and specific detection of sterols and steroids across various matrices. chemrxiv.org

Table 5: Sterol and Steroid Derivatization for GC-MS Analysis

| Analyte Class | Specific Analytes (Examples) | Derivatization Product | Key Analytical Outcome | Application |

| Sterols & Steroids | Steroid estrogens | TMS ethers/esters | GC-MS analysis, improved detectability, enhanced volatility | Analysis in biological samples (e.g., urine) core.ac.ukresearchgate.net |

| Steroids | Urinary steroids | TMS derivatives | Measurement of up to 40 steroids in single GC-MS analysis | Analysis of biological samples researchgate.net |

| Sterols & Steroids | General | TMS derivatives | GC-MS analysis, improved volatility and thermal stability | Analysis of primary metabolome components chemrxiv.org |

Derivatization of Other Key Polar Biomolecules (e.g., thiols, phenols, amines)

BSTFA + TMCS is a versatile reagent for the derivatization of various polar biomolecules containing hydroxyl (-OH), carboxyl (-COOH), amine (-NH2, -NHR), and thiol (-SH) functional groups aliyuncs.comscribd.comisera.de. These functional groups often impart low volatility and high polarity to molecules, making them unsuitable for direct GC analysis. Silylation with BSTFA + TMCS converts these polar functional groups into less polar and more volatile trimethylsilyl (B98337) (TMS) derivatives, facilitating their separation and detection by GC-MS aliyuncs.combenchchem.comregistech.com.

For instance, phenols, which possess a hydroxyl group attached to an aromatic ring, readily react with BSTFA + TMCS to form O-TMS ethers. Similarly, primary and secondary amines are derivatized to N-TMS amines, and thiols are converted to S-TMS thioethers. These TMS derivatives exhibit improved chromatographic behavior, including reduced peak tailing and increased sensitivity, which are crucial for accurate quantification in complex biological matrices aliyuncs.comscribd.com. The presence of TMCS is particularly beneficial for derivatizing secondary amines and sterically hindered hydroxyl groups that might react incompletely with BSTFA alone aliyuncs.comregistech.com.

| Analyte Class | Functional Group | Derivatization Reaction | Resulting Derivative | Analytical Benefit |

| Alcohols | -OH | Silylation | O-TMS Ether | Increased volatility, improved GC separation |

| Phenols | -OH (aromatic) | Silylation | O-TMS Ether | Increased volatility, improved GC separation |

| Amines | -NH2, -NHR | Silylation | N-TMS Amine | Increased volatility, improved GC separation |

| Thiols | -SH | Silylation | S-TMS Thioether | Increased volatility, improved GC separation |

| Carboxylic Acids | -COOH | Silylation | TMS Ester | Increased volatility, improved GC separation |

Applications in Forensic Science and Toxicological Research

In forensic science and toxicology, BSTFA + TMCS is indispensable for the accurate identification and quantification of various drugs and their metabolites in biological samples such as urine, blood, and serum researchgate.netresearchgate.netmdpi.comnih.govfaa.govnih.gov. The ability to derivatize polar and often complex drug molecules enhances their detectability and allows for reliable analysis using GC-MS.

Benzodiazepines, a class of psychoactive drugs widely prescribed for anxiety, insomnia, and seizures, are frequently encountered in forensic toxicology researchgate.netresearchgate.netmdpi.comnih.govfaa.govnih.gov. Many benzodiazepines and their metabolites possess polar functional groups (e.g., hydroxyl, amine) that require derivatization for GC-MS analysis. BSTFA + TMCS is a preferred reagent for silylating benzodiazepines, converting hydroxyl and amine groups into TMS ethers and TMS amines, respectively researchgate.netresearchgate.netmdpi.comnih.govfaa.govnih.gov. This derivatization significantly improves their volatility and thermal stability, leading to enhanced sensitivity and specificity in GC-MS detection researchgate.netresearchgate.netmdpi.comnih.gov. Studies have optimized derivatization conditions using BSTFA + 1% TMCS to achieve high silylation efficiency for a range of benzodiazepines, including designer variants like etizolam, demonstrating its efficacy in real forensic samples researchgate.netmdpi.comnih.gov.

| Benzodiazepine Class | Specific Compound/Metabolite | Functional Group Derivatized | Derivatization Conditions (Typical) | Forensic Application |

| 1,4-Benzodiazepines | Diazepam | -OH, -NH | BSTFA + 1% TMCS, 60-80°C, 30 min | Drug screening, overdose cases |

| Temazepam | -OH | BSTFA + 1% TMCS, 70°C, 30 min | Impaired driving, post-mortem toxicology | |

| Oxazepam | -OH | BSTFA + 1% TMCS, 70°C, 30 min | Drug metabolism studies | |

| Triazolobenzodiazepines | Alprazolam | -OH, -NH | BSTFA + 1% TMCS, 60-80°C, 30 min | Detection in biological fluids |

| Etizolam | -OH, -NH | BSTFA + 1% TMCS, 80°C, 20 min | Designer drug analysis |

Beyond benzodiazepines, BSTFA + TMCS is utilized for the analysis of other illicit substances that contain polar functional groups amenable to silylation iu.eduojp.gov. Gamma-hydroxybutyrate (GHB), a central nervous system depressant often used in drug-facilitated crimes, requires derivatization with BSTFA + 1% TMCS to be detected by GC-MS due to its low volatility iu.eduojp.govmdpi.com. The silylation converts GHB into its more volatile di-TMS derivative, enabling unambiguous identification and quantification in complex matrices like beverages and biological fluids iu.eduojp.govmdpi.com. Other compounds like psilocin and some zwitterionic drugs have also been analyzed using BSTFA + TMCS derivatization for improved GC-MS performance ojp.gov.

| Illicit Substance Class | Specific Compound | Functional Group Derivatized | Derivatization Conditions (Typical) | Analytical Method |

| CNS Depressants | GHB | -OH, -COOH | BSTFA + 1% TMCS, 80°C, 30 min | GC-MS |

| Psychedelics | Psilocin | -OH, -NH | BSTFA + 1% TMCS | GC-MS |

| Stimulants | Amphetamine | -NH2 | BSTFA + 1% TMCS (or TFAA) | GC-MS |

Environmental Analytical Chemistry and Contaminant Investigations

BSTFA + TMCS plays a significant role in environmental analysis, enabling the detection and quantification of various pollutants and contaminants in diverse environmental matrices such as water, soil, and sediment mdpi.comoup.comdphen1.commdpi.com.

Endocrine-Disrupting Chemicals (EDCs) are a broad group of exogenous substances that interfere with the body's endocrine system, potentially causing adverse health effects mdpi.comoup.comdphen1.commdpi.com. Many EDCs, including bisphenol A (BPA), alkylphenols, and parabens, are polar compounds that benefit from derivatization for GC-MS analysis mdpi.comoup.comdphen1.commdpi.com. BSTFA + TMCS is frequently used to derivatize the hydroxyl and phenolic groups present in many EDCs, forming TMS ethers that enhance their volatility and detectability mdpi.comoup.comdphen1.commdpi.com. For example, studies have optimized the derivatization of 13 multiclass EDCs using BSTFA + 1% TMCS, finding it to produce the most ideal signal for these polar and thermally fragile compounds mdpi.comdphen1.com. The reagent is effective in analyzing EDCs in water, soil, and sediment samples, with detection limits often in the ng/kg range mdpi.comdphen1.commdpi.com.

| EDC Class | Specific Compound | Functional Group Derivatized | Environmental Matrix | Derivatization Conditions (Typical) | Analytical Method |

| Bisphenols | Bisphenol A (BPA) | -OH | Water, Soil, Dairy | BSTFA + 1% TMCS, 70°C, 30 min | GC-MS |

| Alkylphenols | Nonylphenol (NP) | -OH | Water, Sediment | BSTFA + 1% TMCS | GC-MS |

| Parabens | Methylparaben (MeP) | -OH | Water, Dairy | BSTFA + 1% TMCS | GC-MS |

| Phthalates | Di(2-ethylhexyl) phthalate | Ester linkage (hydrolyzable to -OH) | Water | BSTFA + 1% TMCS | GC-MS |

Comparative Performance Assessments and Evolving Trends in Bstfa + Tmcs Utilization

Synergistic Applications with Other Derivatization Reagents (e.g., Methoxyamine Hydrochloride for Carbonyl Moieties)

BSTFA + TMCS is frequently employed in multi-step derivatization strategies to comprehensively analyze complex samples. A common example involves the derivatization of carbonyl compounds (aldehydes and ketones). This typically proceeds in two stages: first, the carbonyl groups are converted into oximes using reagents like methoxyamine hydrochloride (MEOX). This oximation step protects the carbonyls and can minimize isomer formation, particularly in sugars mdpi.com. Subsequently, BSTFA + TMCS is used to trimethylsilylate the oxime derivatives and any other polar functional groups present in the molecule, such as hydroxyl or amino groups, yielding volatile and thermally stable derivatives suitable for GC-MS analysis researchgate.netmdpi.comtcichemicals.com. The addition of solvents like acetonitrile (B52724) can further improve the derivatization efficiency of specific groups, such as amino groups mdpi.com. This combined approach allows for the sensitive and specific detection of a wider range of analytes within a sample.

Typical Two-Step Derivatization for Carbonyl Compounds:

| Step | Reagent(s) | Target Functional Group | Purpose | Conditions (Example) |

| 1 | Methoxyamine Hydrochloride + Pyridine (B92270) | Carbonyls | Forms oximes, protects carbonyls, minimizes sugar isomer formation | 40 °C, 120 min |

| 2 | BSTFA + TMCS (e.g., 1% TMCS) + Acetonitrile | Hydroxyls, Amines, Oximes | Trimethylsilylation for volatility and thermal stability | 81 °C, 90 min (BSTFA+TMCS); 81 °C, 90 min (Acetonitrile) |

BSTFA, particularly when combined with TMCS, remains a highly versatile and effective silylating agent for GC-MS analysis. Its performance is often superior to BSA in terms of reaction speed, completeness, and by-product management. While MSTFA offers advantages in by-product volatility and non-corrosiveness, BSTFA provides robust derivatization across a wide range of analytes. Compared to HMDS, BSTFA offers higher silyl (B83357) donor ability, and while TMSI exhibits greater strength, BSTFA provides a more practical balance for many applications. The TMS derivatives formed by BSTFA offer good thermal stability, though TBDMS derivatives provide superior hydrolytic stability at the cost of longer GC run times. The synergistic use of BSTFA + TMCS with reagents like methoxyamine hydrochloride further expands its utility, enabling comprehensive analysis of complex samples by targeting specific functional groups in sequential derivatization steps. The ongoing evolution of derivatization techniques continues to leverage the strengths of BSTFA + TMCS for enhanced analytical performance.

Integration with Advanced Sample Preparation Techniques

The efficacy of BSTFA + TMCS derivatization is often amplified when coupled with sophisticated sample preparation techniques that aid in analyte extraction, pre-concentration, and matrix cleanup. These integrated approaches are crucial for achieving lower detection limits and improving the reliability of analyses in complex sample matrices.

Solid-Phase Extraction (SPE) Coupled with BSTFA + TMCS Derivatization

Solid-phase extraction (SPE) is a widely employed technique for sample cleanup and analyte pre-concentration prior to chromatographic analysis. When coupled with BSTFA + TMCS derivatization, SPE offers a synergistic approach to enhance sensitivity and reduce matrix interferences in GC-MS analyses. Studies have demonstrated the effectiveness of SPE, utilizing various sorbent materials such as C18 or HLB cartridges, in isolating target analytes from complex matrices like biological fluids, environmental water samples, and food products benchchem.comsigmaaldrich.comdiva-portal.orgnih.govlcms.cz.

The process typically involves loading the sample onto the SPE cartridge, washing away interfering substances, and then eluting the retained analytes with a suitable solvent. The eluent, often evaporated to dryness and reconstituted in a compatible solvent, is then subjected to derivatization with BSTFA + TMCS. This combination facilitates the transformation of polar functional groups (e.g., hydroxyl, carboxyl, amine) into more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives aliyuncs.comsigmaaldrich.com. For instance, methods combining SPE with BSTFA + TMCS derivatization have achieved low detection limits (e.g., 0.01–0.30 ng L−1) and high recoveries (92–103%) for various analytes, including hormones and pharmaceuticals in environmental water samples nih.gov. Similarly, in forensic toxicology, SPE followed by BSTFA/TMCS derivatization has been crucial for the analysis of drugs like THC and its metabolites in urine and blood samples, demonstrating good recovery and reproducibility lcms.cz. The formulation of BSTFA with 1% TMCS is particularly noted for its effectiveness in derivatizing compounds that are otherwise difficult to silylate, such as slightly hindered hydroxyls and amides fishersci.at.

Dispersive Liquid-Liquid Microextraction (DLLME) and Derivatization

Dispersive liquid-liquid microextraction (DLLME) is a rapid and efficient sample preparation technique that has gained prominence for its minimal solvent consumption and high extraction capabilities. Coupling DLLME with BSTFA + TMCS derivatization offers a streamlined approach for the analysis of polar analytes, often by performing the derivatization directly within the GC injector port (Injector Port Silylation - IPS) austinpublishinggroup.comoup.comscispace.comnih.gov. This integration significantly reduces derivatization reaction times, often to less than a minute, and alleviates the need for strict anhydrous conditions typically required for in-vial silylation austinpublishinggroup.com.

In DLLME-IPS strategies, analytes are extracted from the aqueous sample into a small volume of organic solvent, forming a cloudy solution. The sedimented phase, containing the extracted analytes, is then directly injected into the GC-MS system. The derivatization occurs instantaneously within the hot injector port as the sample mixes with BSTFA + TMCS austinpublishinggroup.comoup.com. This method has been successfully applied to various matrices, including urine samples for the analysis of compounds like quinine (B1679958) and PAH metabolites austinpublishinggroup.comoup.comscispace.com. The advantages include reduced sample preparation time, lower solvent usage, and enhanced sensitivity, making it a cost-effective and environmentally friendly alternative for trace analysis austinpublishinggroup.comoup.comscispace.comnih.gov. For example, a method combining DLLME with injector port silylation using BSTFA + TMCS achieved satisfactory recoveries (87–95%) for PAH metabolites in urine samples, with limits of detection in the ng/mL range oup.com.

Exploration of Novel Catalysts and Additives for BSTFA-based Silylation

While BSTFA itself is a potent silylating agent, the addition of TMCS, typically at concentrations of 1-10% (v/v), acts as a catalyst to significantly enhance the silylation reaction rate and efficiency benchchem.comaliyuncs.comsigmaaldrich.comgcms.cz. TMCS, a Lewis acid, protonates the target functional group, facilitating the nucleophilic attack by BSTFA benchchem.com. This catalytic effect is particularly beneficial for derivatizing sterically hindered functional groups, such as tertiary alcohols and secondary amines, which may be incompletely derivatized by BSTFA alone aliyuncs.comfishersci.atgcms.cz. Research has shown that TMCS can increase silylation rates by 2–3 times for phenolic compounds compared to BSTFA alone benchchem.com.

Beyond TMCS, other additives and catalysts have been explored to further optimize BSTFA-based silylation. For instance, bases like pyridine or triethylamine (B128534) can be used to scavenge the HCl byproduct formed during silylation, potentially stabilizing the reaction or improving yields dphen1.comdphen1.comresearchgate.net. Some studies have investigated the use of trimethylsilyl iodide (TMSI) in combination with BSTFA and TMCS for highly efficient silylation, particularly for hindered analytes researchgate.netnih.gov. The choice of solvent also plays a role, with acetone (B3395972), for example, shown to accelerate BSTFA silylation reactions significantly, enabling quantitative derivatization within seconds at room temperature when present at higher concentrations acs.org. Optimization studies have also revealed that factors like the volume of BSTFA + TMCS reagent and the solvent used can critically influence silylation efficiency, with higher reagent concentrations and specific solvent choices (e.g., ethyl acetate, acetonitrile) sometimes leading to improved responses for certain analytes nih.govscispace.commdpi.com.

Rigorous Quality Assurance and Method Validation in Bstfa + Tmcs Based Analytical Research

Strategic Use of Internal Standards for Robust Quantification

The use of an internal standard (IS) is a cornerstone of robust quantitative analysis in chromatography. nih.gov An IS is a compound that is added in a known, constant amount to every sample, including calibrators and quality controls, before any sample processing begins. omicsonline.org The purpose of the IS is to compensate for variations and potential errors that can occur during the analytical procedure. nih.gov

In methods employing BSTFA + TMCS derivatization, an IS is particularly crucial because it can correct for:

Variability in Derivatization Yield: The efficiency of the silylation reaction can be affected by factors such as moisture, temperature, reaction time, and matrix effects. sigmaaldrich.com An ideal IS will have similar functional groups and reactivity to the analyte, meaning it will be derivatized to the same extent.

Sample Loss During Preparation: Losses can occur during extraction, concentration, and transfer steps. The IS experiences the same losses as the analyte.

Injection Volume Variations: Minor differences in the volume of sample injected into the GC can be a source of error.

Instrument Response Fluctuations: Changes in detector sensitivity or ion source conditions in the MS can affect signal intensity.

Quantification is based on the ratio of the analyte's response to the IS's response, rather than the absolute response of the analyte. nih.gov This ratio remains stable even if the absolute peak areas fluctuate, leading to significantly improved precision and accuracy. omicsonline.org

The ideal internal standard is an isotopically labeled version of the analyte (e.g., containing deuterium, ¹³C, or ¹⁵N). nih.gov These standards have nearly identical chemical and physical properties to the analyte, ensuring they behave identically during extraction and derivatization, but are distinguishable by the mass spectrometer due to their different mass. nih.gov For example, in the analysis of cannabinoids, deuterated Δ9-THC (THC-d3) is used as an internal standard for the quantification of Δ9-THCA. nih.gov When isotopically labeled standards are unavailable, a structurally similar compound that is not present in the samples can be used. rsc.org

Table 5: Examples of Internal Standards Used in BSTFA + TMCS Analysis

| Analyte(s) | Internal Standard | Rationale for Use |

| Cannabinoid Acids (e.g., THCA) | Δ9-THC-d3 | Isotopically labeled analog, ensures similar derivatization efficiency and chromatographic behavior. nih.gov |

| Amino Acids | Naphthalene | Not structurally similar but used to correct for injection volume and instrument response variability. omicsonline.org |

| Creatinine | [methyl-²H₃]creatinine | Stable isotope-labeled internal standard provides the highest accuracy for quantification. nih.gov |

| Cycloheximide | Cholesteryl acetate | Structurally different but co-analyzed to normalize for procedural variations. taylorandfrancis.com |

Development and Application of Quality Control (QC) Samples in Metabolomics Research

Rigorous quality assurance and quality control (QA/QC) measures are essential in metabolomics to ensure that the generated data is accurate, reproducible, and reliable. arome-science.com The use of quality control (QC) samples is a cornerstone of this process, allowing researchers to monitor and validate the performance of the entire analytical workflow, from sample preparation with derivatizing agents like BSTFA + TMCS to data acquisition by gas chromatography-mass spectrometry (GC-MS). futurelearn.com QC samples help assess the analytical variance in the data, providing a mechanism to judge data quality. futurelearn.com

The ideal QC sample in untargeted metabolomics is a pooled QC sample, created by mixing a small aliquot from every biological sample within a study. futurelearn.comresearchgate.net This approach ensures the QC sample is representative of the entire study, encompassing the average metabolite composition and sample matrix. futurelearn.com The preparation of these pooled QCs should mirror the exact same procedure used for the study samples, including the derivatization step with BSTFA + TMCS and standardization of freeze-thaw cycles. futurelearn.com Generating the pooled QC by combining sample aliquots before extraction allows the QC to account for variability from both the sample preparation and the analytical instrumentation. conicet.gov.ar In contrast, pooling after extraction only permits the assessment of instrumental variability. nih.gov

The application of QC samples is multifaceted and critical throughout an analytical run. They are typically used for several key purposes:

System Conditioning and Equilibration : At the start of an analytical sequence, multiple consecutive injections of the pooled QC sample are performed (often 5 to 10 injections). nih.gov This conditions the GC-MS system, particularly the chromatographic column, to the sample matrix, which helps achieve stable retention times, peak shapes, and instrument responses before analyzing the actual study samples. conicet.gov.arnih.gov

Monitoring System Stability : Pooled QC samples are injected at regular intervals throughout the analytical batch (e.g., after every 8-10 study samples). arome-science.comnih.gov This allows for the continuous monitoring of the instrument's performance. nih.gov Any significant drift in retention time or signal intensity can be detected, indicating potential issues with the system. arome-science.com

Data Quality Assessment and Filtering : The replicate injections of the QC sample provide a measure of the analytical precision. nih.gov Features (metabolites) that show high variability across the QC injections are likely unreliable. mdpi.com A common practice is to calculate the coefficient of variation (CV) for each metabolite feature in the QC samples and remove any features with a CV above a certain threshold (e.g., >20% or >30%) from the final dataset. mdpi.com

Batch and Drift Correction : In large-scale studies that may run across multiple batches, QC samples are crucial for correcting analytical drift and batch effects. nih.gov Algorithms can use the trend observed in the QC samples over time to normalize the data from the study samples, improving the integrity and robustness of the final dataset. thermofisher.comacs.org

The variance observed in the QC samples represents the analytical variance, while the variance across the study samples represents the combination of biological and analytical variance. conicet.gov.ar By demonstrating that the QC samples cluster tightly together in multivariate statistical analyses like Principal Component Analysis (PCA), researchers can provide strong evidence of high data quality, where analytical variability is significantly lower than the biological variability under investigation. conicet.gov.ar

Table 1: Application of Quality Control (QC) Samples in Metabolomics

| Application Stage | Purpose | Typical Procedure | Reference |

|---|---|---|---|

| Beginning of Run | System Conditioning | Inject 5-10 pooled QC samples consecutively before analyzing study samples. | conicet.gov.arnih.gov |

| During Run | System Stability Monitoring | Inject a pooled QC sample intermittently (e.g., every 8-10 samples) throughout the sequence. | arome-science.comnih.gov |

| Post-Acquisition | Data Filtering | Calculate the Coefficient of Variation (CV) for each feature across all QC samples; remove features with CV >20-30%. | mdpi.com |

| Post-Acquisition | Batch/Drift Correction | Use QC sample data to model and correct for signal drift over the course of the analytical run. | nih.govacs.org |

| Data Analysis | Quality Assessment | Visualize QC sample clustering in multivariate models (e.g., PCA) to confirm low analytical variance relative to biological variance. | conicet.gov.ar |

Persistent Challenges and Future Research Trajectories in Bstfa + Tmcs Applications

Addressing Incomplete Derivatization and Mitigating Side Reactions

A primary challenge in the application of BSTFA + TMCS is achieving complete and specific derivatization. Incomplete reactions can lead to quantitative inaccuracies and complex chromatograms. Several factors influence the efficiency of the silylation process. The inherent reactivity of functional groups follows a general order: alcohols > phenols > carboxylic acids > amines > amides. aliyuncs.comsigmaaldrich.com Steric hindrance around the active hydrogen site can also significantly impede the reaction; for instance, tertiary alcohols and secondary amines are less reactive than their primary counterparts. aliyuncs.comsigmaaldrich.com

To overcome these hurdles, optimizing reaction conditions is paramount. Strategies include:

Catalyst Concentration: The addition of TMCS as a catalyst is crucial for derivatizing less reactive groups like amides, secondary amines, and sterically hindered hydroxyls that are incompletely derivatized by BSTFA alone. aliyuncs.comsemanticscholar.org

Reagent Excess: Using a significant molar excess of the silylating reagent, typically at least a 2:1 ratio of reagent to active hydrogen, helps drive the reaction to completion. aliyuncs.comsigmaaldrich.com

Temperature and Time: While many compounds derivatize quickly at room temperature, others, particularly those with poor solubility or hindered functional groups, may require heating (e.g., 70°C) for extended periods, sometimes up to 16 hours, to ensure complete reaction. aliyuncs.com

Side reactions and the formation of analytical artifacts represent another significant challenge. The presence of contaminants in a sample, which can act as unintended catalysts, often leads to the formation of unexpected by-products. wordpress.com Studies have reported the formation of multiple trimethylsilyl (B98337) (TMS) derivatives from a single analyte, such as 17α-ethinylestradiol, complicating quantification. nih.gov Oxidation of analytes can also occur during the derivatization process, particularly at elevated temperatures, leading to artifactual results. wordpress.com Mitigating these side reactions often involves meticulous sample cleanup, precise control over reaction conditions, and the use of alternative derivatization strategies when necessary.

Table 1: Factors and Solutions for Incomplete Silylation with BSTFA + TMCS

| Factor | Challenge | Mitigation Strategy |

| Analyte Structure | Steric hindrance and low reactivity of functional groups (e.g., amides, tertiary alcohols). aliyuncs.comsigmaaldrich.com | Increase TMCS catalyst concentration (1-20%); increase reaction temperature and time. aliyuncs.comsemanticscholar.org |

| Reagent Concentration | Insufficient silyl (B83357) donor to react with all active hydrogens. | Use a significant molar excess of the BSTFA + TMCS reagent (e.g., >2:1 molar ratio). aliyuncs.comsigmaaldrich.com |

| Reaction Conditions | Low temperature or short reaction times may not be sufficient for complete conversion. aliyuncs.com | Optimize temperature (e.g., 70°C or higher) and reaction duration, monitoring progress via periodic GC analysis. aliyuncs.com |

| Sample Matrix | Presence of contaminants that interfere with the reaction or degrade the analyte. wordpress.com | Implement rigorous sample purification and cleanup procedures prior to derivatization. |

Strategies for Managing Moisture Sensitivity of Trimethylsilyl Derivatives

A critical and persistent challenge is the high sensitivity of both the BSTFA + TMCS reagent and the resulting TMS derivatives to moisture. aliyuncs.comsigmaaldrich.com Water readily hydrolyzes the silylating agents, rendering them inactive, and can just as easily cleave the TMS group from the derivatized analyte, converting it back to its original, non-volatile form. sigmaaldrich.com This hydrolysis compromises the accuracy and reproducibility of analytical results.

Effective management of moisture is non-negotiable for successful silylation. The primary strategies include:

Rigorous Sample Drying: Aqueous samples must be evaporated to complete dryness before adding the silylating reagent. aliyuncs.com Techniques such as lyophilization (freeze-drying) or evaporation under a stream of dry nitrogen are standard practice. youtube.com

Anhydrous Conditions: The derivatization reaction must be carried out under strictly anhydrous conditions. This involves using dry solvents and glassware and often performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Proper Reagent Handling: Silylating reagents should be stored in sealed containers with protection from atmospheric moisture. restek.com Preparing a reagent blank (all components except the sample) is crucial to verify that the reagents and solvents have not been compromised by moisture. aliyuncs.com

Development of More Stable and Hydrolysis-Resistant Derivatives

The inherent instability of TMS ethers, particularly their susceptibility to hydrolysis, has driven research into more robust alternatives. The most successful and widely adopted solution is the use of reagents that form tert-butyldimethylsilyl (TBDMS or t-BDMS) derivatives. registech.comchromtech.com

The key reagent for this purpose is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The TBDMS derivatives it produces are approximately 10,000 times more stable against hydrolysis than their TMS counterparts. registech.comchromtech.comgcms.czresearch-solution.com This enhanced stability provides several advantages:

Greater tolerance for trace amounts of moisture during workup.

Increased stability of the derivatives, allowing for longer storage times and analysis of samples in automated sequences without significant degradation.

Improved robustness for complex purification procedures that may be required post-derivatization.

The bulky nature of the TBDMS group also results in distinctive fragmentation patterns in mass spectrometry, which can aid in structural elucidation. research-solution.com

Table 2: Comparison of TMS and TBDMS Derivatives

| Feature | Trimethylsilyl (TMS) Derivatives | tert-Butyldimethylsilyl (TBDMS) Derivatives |

| Primary Reagent | BSTFA, MSTFA | MTBSTFA |

| Hydrolytic Stability | Low; highly sensitive to moisture. aliyuncs.com | High; ~10,000x more stable than TMS ethers. registech.comchromtech.comgcms.cz |

| Reaction Conditions | Generally fast, often catalyzed by TMCS. | May require slightly more forcing conditions due to steric bulk. |

| Applications | Broad, but requires strict anhydrous conditions and prompt analysis. aliyuncs.com | Ideal for complex matrices, multi-step syntheses, and when enhanced stability is required. gcms.czresearch-solution.com |

Integration with Advanced Hyphenated Techniques (e.g., GC-MS/MS, GCxGC-TOFMS)

To analyze increasingly complex biological and environmental samples, BSTFA + TMCS derivatization is being powerfully combined with advanced analytical platforms.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique provides enhanced selectivity and sensitivity for targeted quantitative analysis in complex matrices. Silylation with BSTFA + TMCS is used in GC-MS/MS methods for applications like the targeted analysis of metabolites in human plasma and the sensitive detection of biomarkers in exhaled breath condensate. researchgate.netresearchgate.net

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS): GCxGC offers vastly superior peak capacity and resolving power compared to single-dimension GC, making it ideal for untargeted profiling of highly complex mixtures. Silylation is a critical sample preparation step that enables the analysis of polar compounds in fields like metabolomics, lipidomics, and environmental science using this platform. researchgate.netuliege.be For instance, one study optimized an integrated method for metabolomics and lipidomics profiling of cells using GCxGC-TOFMS, directly comparing the performance of BSTFA and MSTFA as derivatization agents. uliege.be The combination of silylation with GCxGC-TOFMS has proven essential for identifying oxygenated hydrocarbons in weathered oil samples, providing insights into environmental degradation pathways. researchgate.net

Exploration of BSTFA + TMCS Applications in Emerging Research Fields

While established in areas like clinical chemistry and drug analysis, the application of BSTFA + TMCS derivatization is expanding into several cutting-edge research fields.

Metabolomics and Lipidomics: GC-MS-based metabolomics is a cornerstone of systems biology, and silylation is one of the most widely used derivatization procedures for profiling metabolites like organic acids, amino acids, and sugars. uliege.benih.gov The technique is being applied to unravel the metabolic signatures of diseases and cellular responses. researchgate.netuliege.be In lipidomics, silylation enables the analysis of free fatty acids and steroids. nih.gov

Exhaled Breath Analysis: The analysis of volatile organic compounds (VOCs) in exhaled breath is a rapidly growing, non-invasive approach for disease diagnosis and monitoring. nih.gov Many potential biomarkers are non-volatile and require derivatization to be analyzed by GC-MS. Silylation with reagents like BSTFA has been used to analyze semi-volatile compounds in dried exhaled breath condensate samples to identify metabolic differences between patients with conditions like asthma and COPD. researchgate.net

Natural Product Analysis: Derivatization is crucial for making polar natural products, such as flavonoids, amenable to GC analysis. Recent innovations include automating the silylation process using 3D-printed microfluidic devices, which can improve reaction efficiency and throughput compared to traditional batch methods. nih.gov

Advanced Computational Chemistry Approaches for Reaction Prediction and Optimization

A forward-looking trajectory in derivatization chemistry involves the use of computational tools to predict reaction outcomes and optimize conditions. While still an emerging area for silylation, computational methods like Density Functional Theory (DFT) are being used to understand reaction mechanisms and energetics. numberanalytics.comresearchgate.net

Research in related areas has shown that DFT can be used to calculate the activation barriers and reaction energies for processes involving silicon-centered radicals. researchgate.net Other studies have visualized the calculated transition states for the derivatization of isomers, providing insight into reaction selectivity. researchgate.net The future application of these computational approaches to the BSTFA + TMCS reaction could enable researchers to:

Predict the reactivity of novel compounds.

Understand the mechanism of catalyst (TMCS) action on a quantum-chemical level.

Screen for potential side reactions and artifact formation in silico.

Optimize reaction conditions (e.g., solvent, temperature) computationally, reducing the need for extensive empirical experimentation.

This computational frontier holds the promise of transforming the development of derivatization methods from a trial-and-error process to a predictive science.

Q & A

Q. What is the role of TMCS in BSTFA + TMCS (99:1) for derivatization?

TMCS acts as a catalyst, accelerating the silylation reaction by protonating reactive sites (e.g., hydroxyl or amino groups) to enhance BSTFA's efficiency. Without TMCS, reactions may require longer incubation times (e.g., overnight vs. 1–2 hours) . For sterically hindered compounds, TMCS is critical to achieving complete derivatization, as shown in protocols for steroids and alkaloids .

Q. What is the rationale for the 99:1 BSTFA:TMCS ratio in standard protocols?

The 99:1 ratio balances reactivity and cost-efficiency. Higher TMCS concentrations (e.g., 10%–20%) may improve derivatization for challenging analytes but risk side reactions or byproduct formation. Experimental optimization (e.g., testing 70:30 to 99:1 ratios) is recommended for novel compounds .

Q. How do I determine the optimal reagent volume for a derivatization reaction?

- Step 1 : Start with a molar excess of BSTFA + TMCS (e.g., 100–200 μL per sample).

- Step 2 : Perform a time-course experiment, sampling at intervals (e.g., 30, 60, 90 minutes) to monitor derivative yield via GC-MS.

- Step 3 : Increase reagent volume incrementally until the analyte’s peak area plateaus, indicating saturation .

Advanced Research Questions

Q. How should I design experiments to resolve contradictions in derivatization efficiency across studies?

- Variable Testing : Compare reaction conditions (temperature, solvent, reagent ratios) using a factorial design. For example, pyridine as a solvent enhances BSTFA + TMCS reactivity for polar compounds, while acetonitrile may reduce side reactions .

- Statistical Analysis : Apply ANOVA to assess the significance of variables (e.g., incubation time vs. temperature) on derivative yield .

- Case Study : In steroid analysis, MSTFA + NH4I outperformed BSTFA + TMCS for certain metabolites, highlighting the need for analyte-specific optimization .

Q. What methodological steps validate the completeness of a BSTFA + TMCS derivatization reaction?

- Quality Control : Spike samples with a deuterated internal standard (e.g., d₃-BSTFA) to track reaction progress.

- GC-MS Monitoring : Analyze unreacted analyte peaks; disappearance indicates completion. For persistent peaks, consider increasing TMCS (up to 5%) or temperature (e.g., 70°C) .

- Reproducibility Testing : Replicate reactions across multiple batches to confirm consistency (RSD < 5%) .

Q. How do I address low derivatization yields for sterically hindered analytes?

- Modify Reagent Ratios : Increase TMCS to 5%–10% to enhance catalytic activity .

- Alternative Solvents : Use pyridine or DMF to solubilize hydrophobic compounds .

- Microwave-Assisted Derivatization : Reduce reaction time from hours to minutes (e.g., 65°C for 30 minutes) while maintaining yield .

Data Analysis & Troubleshooting

Q. How should I interpret conflicting GC-MS results when using BSTFA + TMCS?

- Artifact Identification : Check for trimethylsilyl (TMS) byproducts (e.g., –OTMS or –NTMS adducts) that may co-elute with target analytes. Compare retention indices to reference libraries .

- Contradictory Yield Data : Re-evaluate extraction efficiency (e.g., solid-phase vs. liquid-liquid) before attributing issues to derivatization .

- Case Example : In fatty acid analysis, incomplete silylation of α-hydroxy groups led to misquantification until TMCS was increased to 5% .

Q. What statistical methods are appropriate for comparing derivatization protocols?

- t-Tests/ANOVA : Compare mean peak areas across protocols (e.g., BSTFA + TMCS vs. MSTFA) .

- Multivariate Analysis : Use PCA to identify dominant variables (e.g., solvent polarity, catalyst %) affecting yield .